Elaidic Acid

Description

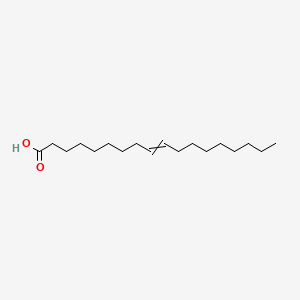

Structure

3D Structure

Properties

IUPAC Name |

(E)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058619 | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Elaidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-79-8, 2027-47-6, 112-80-1 | |

| Record name | Elaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elaidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 44 °C | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Role of Elaidic Acid in Cellular Membrane Fluidity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cell membrane fluidity is a fundamental biophysical property essential for cellular function, governing processes from signal transduction to molecular transport. This parameter is exquisitely sensitive to the lipid composition of the bilayer. Elaidic acid (18:1t n-9), the principal trans fatty acid isomer of oleic acid, has been identified as a significant modulator of membrane dynamics. Its incorporation into membrane phospholipids attenuates fluidity, leading to a more ordered, rigid membrane state. This guide provides a detailed examination of the structural basis for this compound's effects, quantifies its impact on membrane biophysics, details robust methodologies for its study, and explores the downstream consequences for cellular signaling and pathophysiology.

The Structural Imperative: How this compound Reduces Membrane Fluidity

The distinct effects of this compound on membrane fluidity are rooted in its molecular geometry. Unlike its cis-isomer, oleic acid, which has a pronounced kink in its acyl chain due to the cis double bond, this compound possesses a trans double bond.[1][2] This configuration results in a linear, extended molecular shape, structurally resembling saturated fatty acids like stearic acid.[1][3]

This linearity is the critical determinant of its biophysical impact. When incorporated into phospholipids, the straight acyl chains of this compound allow for more efficient and tighter packing within the lipid bilayer.[1][4] This increased packing density enhances the van der Waals forces between adjacent lipid molecules, leading to a more ordered (gel-like) and less fluid membrane state.[1] In contrast, the kink in oleic acid's structure disrupts this tight packing, creating more space between lipids and thereby increasing membrane fluidity (sol-like state).[4][5]

Quantifying the Impact: Biophysical Effects of this compound Incorporation

The incorporation of this compound into membrane phospholipids results in measurable changes to the biophysical properties of the bilayer. These effects have been characterized using a variety of techniques, demonstrating a consistent trend toward decreased membrane fluidity and increased structural order.

| Biophysical Parameter | Technique | Effect of this compound Incorporation | Rationale & Key Findings |

| Membrane Fluidity | Fluorescence Anisotropy (e.g., with DPH probe) | Decrease (Higher Anisotropy) | The linear structure of this compound restricts the rotational motion of the hydrophobic probe within the bilayer, leading to higher fluorescence anisotropy values, which are inversely proportional to fluidity.[6][7] |

| Lipid Packing Order | Electron Spin Resonance (ESR), NMR | Increase | This compound's straight chain promotes a more parallel and tightly packed arrangement of lipid acyl chains, increasing the order parameter of the membrane. |

| Phase Transition Temp. (Tm) | Differential Scanning Calorimetry (DSC) | Increase | Membranes containing this compound require more thermal energy to transition from the ordered gel phase to the disordered liquid-crystalline phase, reflecting stronger intermolecular interactions.[8] |

| Bending Rigidity | X-ray Diffraction & Fluctuation Analysis | Increase (at low concentrations) | At 10 mol%, this compound increases the bending rigidity of DOPC membranes, indicating a less flexible and more stable bilayer. This is in contrast to oleic acid, which slightly decreases rigidity.[4] |

| Membrane Permeability | Permeability Assays | Decrease | The tighter packing of lipids creates a more formidable barrier, reducing the passive diffusion of water-soluble molecules and ions across the membrane.[9] |

Experimental Protocol: Assessing Membrane Fluidity via Fluorescence Anisotropy

Fluorescence anisotropy is a powerful and widely used technique to quantify membrane fluidity.[10] It measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[11] The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common choice due to its hydrophobicity, causing it to localize in the core of the membrane.[7][11]

Principle of the Assay

This method is based on the photoselective excitation of DPH with vertically polarized light. The subsequent emission is measured in both parallel and perpendicular planes relative to the excitation plane.[12] The degree of polarization of the emitted light is dependent on the rotational diffusion of the probe during its fluorescence lifetime. In a highly fluid membrane, the probe rotates more freely, leading to greater depolarization (lower anisotropy). Conversely, in a more rigid membrane, rotation is restricted, and the emitted light remains highly polarized (higher anisotropy).[6][11]

Step-by-Step Methodology

-

Cell Culture and Treatment:

-

Culture target cells (e.g., HepG2, C2C12 myotubes) to approximately 80% confluency.

-

Prepare this compound and oleic acid (as a control) solutions complexed to bovine serum albumin (BSA) to ensure bioavailability.

-

Incubate cells with the fatty acid-BSA complexes (e.g., 100 µM) for a specified duration (e.g., 24 hours) to allow for incorporation into cellular membranes.[13]

-

-

DPH Labeling:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) and a working solution by diluting the stock in a buffer like PBS.

-

Wash the treated cells twice with pre-warmed PBS to remove excess fatty acids.

-

Incubate the cells with the DPH working solution (e.g., 2 µM) for 30-45 minutes at 37°C, protected from light.[12]

-

-

Sample Preparation:

-

For adherent cells, wash again with PBS to remove unincorporated DPH. Lyse the cells or prepare membrane vesicles (ghosts) as required by the experimental design.

-

For suspension cells, centrifuge and resuspend in PBS.[14]

-

Measure the protein or phospholipid concentration to normalize the fluorescence readings.

-

-

Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers. Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[14]

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Measure the intensities with horizontally polarized excitation (IHV and IHH) to calculate the grating correction factor (G-factor).

-

G-factor = IHV / IHH

-

-

Calculation of Anisotropy (r):

-

The steady-state fluorescence anisotropy (r) is calculated using the formula:

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Compare the anisotropy values between control (oleic acid-treated) and this compound-treated cells. An increase in 'r' signifies a decrease in membrane fluidity.

-

Downstream Consequences: Impact on Cellular Signaling and Function

The this compound-induced reduction in membrane fluidity is not a benign biophysical change; it has profound implications for cellular physiology and pathology. The altered membrane environment directly affects the function of integral membrane proteins and modulates critical signaling pathways.

Impaired Receptor Function and Signaling

Many transmembrane receptors and enzymes are sensitive to the physical state of the lipid bilayer.[8] A more rigid membrane can constrain the conformational changes necessary for receptor activation.

-

Insulin Signaling: The incorporation of this compound can impair insulin signaling. The decreased membrane fluidity may hinder the dimerization and autophosphorylation of the insulin receptor, a critical first step in the signaling cascade. This can contribute to insulin resistance.[15]

-

G-Protein Coupled Receptors (GPCRs): Studies using the prototypical GPCR, rhodopsin, have shown that increased acyl chain packing order in TFA-containing membranes is associated with a reduced level of receptor activation.[8] This suggests a general mechanism by which this compound can dampen GPCR-mediated signaling.

Induction of Cellular Stress and Apoptosis

This compound has been shown to be a potent inducer of cellular stress, particularly within the endoplasmic reticulum (ER).

-

ER Stress: The incorporation of this compound into the ER membrane can disrupt its function, leading to an accumulation of unfolded proteins.[16] This triggers the Unfolded Protein Response (UPR), a signaling cascade that, if prolonged, can activate apoptotic pathways (e.g., through CHOP and JNK activation) leading to programmed cell death.[16][17]

Modulation of Cholesterol Homeostasis

This compound-containing phospholipids have a higher affinity for cholesterol compared to their cis-analogs.[8] This can lead to increased cholesterol sequestration within the membrane.[18] This "trapping" of cholesterol may alter the activity of membrane-bound cholesterol sensors like SCAP/SREBP, potentially leading to dysregulated cholesterol biosynthesis and contributing to the adverse lipid profiles associated with high TFA intake, such as elevated LDL cholesterol.[8][19]

// Nodes elaidic_acid [label="this compound\nIncorporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane_rigidity [label="Increased Membrane Rigidity\n(Decreased Fluidity)", fillcolor="#FBBC05", fontcolor="#202124"]; protein_conf [label="Altered Membrane\nProtein Conformation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor_func [label="Impaired Receptor\nFunction (e.g., Insulin-R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cholesterol_aff [label="Increased Cholesterol\nAffinity in Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; er_stress [label="ER Stress\n(Unfolded Protein Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insulin_res [label="Insulin Resistance", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; cholesterol_homeo [label="Dysregulated Cholesterol\nHomeostasis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges elaidic_acid -> membrane_rigidity; membrane_rigidity -> protein_conf; protein_conf -> receptor_func; protein_conf -> er_stress; membrane_rigidity -> cholesterol_aff; receptor_func -> insulin_res; er_stress -> apoptosis; cholesterol_aff -> cholesterol_homeo; } ondot Caption: Downstream cellular consequences of this compound-induced membrane rigidity.

References

- Benchchem. The Role of Elaidate in Cell Membrane Fluidity: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQtrg0CnkzFULituAicvDHihkxtZ8X6CSsfIfqRcPqMRNr-hzSOz7fyq3rRu9BonXHDt0b36liCs9dzRkexaF3F6UKUkUcoYJexNpNJq2LV32OvCsfQ0REVgc8BmNxyoLYvOTDb4E6Au-lmvW-UBIEjXE3kuoA01lFvZKPlrNZxQg7083qE1SUnXaS8ccnHTYWFTWMJFhukqSXHMOD

- Lifeasible. Detection of Plant Cell Membrane Fluidity. Lifeasible. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhixW8Px1Rj0sKKRDilbbvNablqfVMHfEfKVfC8aXhrvyklHT59p6XgIApkyL7ucBAJeED9TfjkSLskbx0UoSRy5I5TxuGQaDrJ854KY8ybLJjFn_GDFMmKBMAXpi7lrnplGwUReI9rR9zIbrHHngznYBva8c_kesXChhow9RG

- Wood, R. (1979). The effect of this compound incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSM4ME2WaEdAgi4gR-nnQvG4CWnKwwbjeelaMx0Mw49W9ToM5GbNSiky9wA2DTQc-nfmehozBPDZF2uXSnW43pAUhAVqBNCNks1eTfOrmjWT5Fh4Jcas2d5yVIvdGrDN7o

- DPH Probe Method for Liposome-Membrane Fluidity Determination. Springer Protocols. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpLct9swZ4U9vthnQ_HYA0A9fydxVJqwhRHZCVrCU3t06OIAHsnjBR2Jdz0H8RlpmDAxc4XXg6dsjLEYGfnTdoGdGqIR6hi8e8TxN80tgR7L7WnpXMgY3r0qGnn7UJQXC2av_-5bRtUhce5TEZAffU15Vg5eav3ZUmWIg8SQnEEZFy9NANMQ==

- Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHARx-bGsiIMMxYwq9RuxhJcJAghLEBJsrwF9t0PNucj64WZqeozVAshR1FAtFkgjoMRqH4vGeu-aZFNvL-aKzQpWDwT5kHzj70mbOdM7eoYfyNf5ijuoFIeuS7TVD-nrxTmbH8DFrT8xkiIA==

- Sezgin, E. (2025). Measuring plasma membrane fluidity using confocal microscopy. CiteAb. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqwlPR2s1mlmm-9DTJQ_1K-FBclVhuPiRcVaN8tcJtXDg0-sty94vaf5ZawiipmWYHpgj0F9a2P64-Wb75mKLt3_uGrFrO5XP42AXBTQV6pcy6oZ5rhVPQergGSNlBA8wYzpXw5G4KofrTVO3nh5cOm_aI2tVcoMWnFgWY7uzSk4XbkhwM1QiyiTQdnnEeR8qXMpsJyQbw8ASdwDSbKYwLmS4=

- Sezgin, E., et al. (2025). Measuring plasma membrane fluidity using confocal microscopy. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdQ6pIDUCHKGP9sIlrMBvXfZJ8siunwwAKFHOZgRobdBOLsBPbotwS9Xbzx5nmdPxQyfgZFYL-u79imHWUeoG1BKUC-HPM64yiQ-0btOzbj0QnqGBAaq4rXzcq5gSFCxgu9us=

- Eisinger, M., et al. Fatty acid-related modulations of membrane fluidity in cells: detection and implications. Taylor & Francis Online. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCu-tjt9cIz0sjLGdYHyJKoT5zm1drhDAxB5_fCCtzszn4FNLT2ZvrKgoFo76TcWbq-8fr7CLxDqiIHII1dhXAuz44UCGMKwJDMmUQL-gUVYJeHVqT6K6HThrOjkdxpMNSJoKXm9Bn8zxEcsP8MFGkQgwVtXDlgamMoF8d

- He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpF7OT7PRSKaQnF61TgnPyQtvpUMPvso-ZykC-iANlIDnu3wSWNsHVYO_KPhckvA1_93gUuFIcIpA4DSmLTWvGA8Tuq01eyf3TD-baXbdKmJ03n2KdSXEEZHvsRqh1vhsLVMc=

- Benchchem. The Role of Elaidate in Cell Membrane Fluidity: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrnyauU_4XCU9ETSVDvcPRxexfuGVe2BGx-vJhjhnqYzAkPt0jE-zsNcFmw5SwN6qk6jag3VFzqpkTBkWwuiV8TmnkvzOXyYU27pKfpyL1eTSFo6xPnGZt-jC7ewBI5Bp4g0y3MLjUCZNN4-0J4dnTORxQDqDssgCV2RC0e0qL7TVSqpCyCm7z1vdCUXoCrgR8F4uQo3lytfBAjUQ=

- Salo, J., et al. (2019). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. Frontiers in Cell and Developmental Biology. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEFWW3Ck5eUrn24StGgrrOwWEWTvws3YXvKcX9WoIIrNd_VT752FTZc6CC_7DsfWUU0Sk88vCT_giqBaSErIfLdFHtePdilIp7OmdypqELF3dVPQDryOZ4huoNun4ofHH9trFOIaxYB4p1CQ==

- R. B. G. (2002). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5KKccfgBbymisfBhd0A7dvDgmDFWxmmD9CzB4zJIPkDnYikp0w8p10ecZ6SBqhCLPe62z_T37H1AOgbSOHEh5fECklHyyodZa0NeWEfsg6WtJHbAjlpWjbiApTBl1LUgJyQM=

- BMG Labtech. Membrane fluidity measurement using UV fluorescence polarization. BMG Labtech. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6DRGlwRnky5jQsDLh0aHzEfG4QOw8Sjk70j9l5W6Vp6pO7o7RF8JnVoqkF9gn3u8BLsWzicAh-mETS4m655rk6bSBbHEXZS3kEFmS_7UdhmHyy1HEMB7MCxniG9PFbHAAwRewGObTkni2OZmE6RAktvmXcYXCdWpms8oWoA0fc8259b5c9be9ROxjiZrhhlU06SMcetFeu9C147VC0D2gczVp3VgExn0gs=

- Gabor, M. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1mCfPnWjP4H3PkMDu7Mq5DLL1fsTrZIjDB2ZIEgrYrMLmXIM56oNPBxIsO8y4AcAp9enPd67qg18jYT4PJyMYnHIZWe8Lk7NOt-jU1Q68VWbWaZzDLwfOHdRwbUEW0NO33YIVzNZFyUXKxQoKsl9P_TCOfD8mj-IOYZ46SxdnnxfZJK7vVMgrDrO7H2jXmtA2S5BOdPbGO-lz0-iYayj8QFvGhgE=

- MedchemExpress. TMA-DPH | Membrane Fluidity Fluorescent Probe. MedchemExpress.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuFQIZzu55ERzdn2xySajDv6vg5e-5crrVAUMxBgcjKVUermt41KHS62hNiXJluZLxpGPwGn_JLBSaxcz7QeOUPuazPOsxNany67Fu0RWEjEhgm5d2ejzUhJujpmiMTjnUutzbMA==

- Oteng, A.-B., & Kersten, S. (2016). Effect of trans–fatty acids on lipid metabolism: Mechanisms for their adverse health effects. Food Reviews International. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-lRwkvsLZIMv0qk9MqQs2WtkwcpdSF-IRIJGkrzJ9rBllOOBnmukeq1_g-Uo9pPs6HIIunMdDav2ID_Q51xVb-hZTBkZkDuGB0tw4Dzh53awIczc8tvHCeO-twQF3NzhrhvtUYt8O2u8cpyiE3orSTN3NA-jZdkU2sX_I9-jxNHjxnG7KtD-ANU0EfvX3jm0dorjs617oElt9-yN9yY3psm6oyoJxHp2mUE11MZwgbp50r7vpyXwlBxvLLApuGbnuhJviJNr_GjM=

- Oteng, A.-B., & Kersten, S. (2016). Effect of trans–fatty acids on lipid metabolism: Mechanisms for their adverse health effects. Food Reviews International. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRVk_5HwpsnGXaUyniHDpTnaTb29-oHDQBlC5ISBEYJQDHiH7njZxVLw-0wEEYloE8TQsn654F0EbR2j-1gkzCoGu7Z-mlWkBkRXsR6VNZtsbTXcec3W8P1V2c0wUbxQeQlkGAAmaO7djetaOmFkwV2UAPVkJbGFRM2W7lxOyv9m_a9w4PROMKy1A3H9gmSCIoWzk52iQyMID4MCg2IzPKGKRC0w==

- Emken, E. A. (1983). Incorporation of deuterated oleic acid (01) and this compound (EI) into plasma phosphatidylethanolamine of three human subjects. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnEJxTjGXwAmfKxOnY1wucVxouv9usHHXqjv_1QhSZmRKFvyHra15lG-F7IeazFUi-egwp8wpRWA0oz67mqbAGpXijpWrRfAjHe7CKuh01wvAblsNWgvCL-LT_QOZV1s0unRMLRThWuk1zkIXDrW6LF6osgqr8VipMaL7lkEzAh0GZkZNGW5zyJmSBSKyVP9-6POZr14eNvJ5eX6v_UhkyhLartxloqKTdAF2jwFmTkuoklwc=

- Shyng, S.-L., et al. (2011). Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhwBSbe7Cm7w4PzzMef7sZApiRnmCP6Hi9ESeWRfkGBIxW0yvinW2F6sWZvTSlQGhZga4D8xKafT0HpqJh3FizIGx-qftafFzpwtZrUc2EJ-emcgwD2WEwfTUaKLPVjaAjmejSY-oU1IyeNw==

- Berggren, K., et al. (2011). Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models. British Journal of Nutrition. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF2a9L3dTlO-AF1dhT9SjjAJh-6_rgoRf47YYuifJXnKdaRQ__DmqMsp6MFjr5EUa6FHmrc9fFVx5j7M9Cyf-gE2OErYB8ytPfSoX-j0oGoD2PcdxYNDNuN09JuekAZcGCCvvme0saPPUQKsoxY_oxCMOSiGmDvyGjXm9MjwQiU9iT13udrD0263NafBfRpeQZBvvF8pEueF5KV9J26kdnfxt7Xu16p3xq_3N0KFyOX7MXsRSyhg9fwP-NmRll9GeLen4EB4r17jix9D5Qssw6qXAQGMCp-0a-YgrKGijR-3MWqmaqGOjgawACioGJHf9nsqXObjih4iz1whGik7j2kcbWtrha7eHYKoTPCe4EFKo0e3POBV_7S0TK2ICx-dUc8zc9

- Khan Academy. (2013). Cell membrane fluidity. YouTube. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyMZeM1a5jPYs54yzY-lmXFIOWVjnSWM4jgTzlX4g42N0I2kU1Lp9fFI6JvGCdMl74gIds-dBum-CGrDRRyA0OxCYGJUD4MDO6-tCrsk62NrXOh7uhpoCBXheWytiBakQBI4llNg==

- ResearchGate. (2019). Structures of oleic and elaidic acids. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAmhWtBT_Py1kGV299cC5RgiUkS0IJ9LXgj0UtRHCsAOrD7p9ZWXbBeggd4usgvtFJS-B2UkjaIG5rLmAAsF7cYh-MeasIwVOLm5FHajMLmaP6lc5X98zW-hOe3fsu-HCnPuRJ7R39FtzmfUedIm9LPBCYkWF2E7xqxsq5GOxHuuWvw_gcv5rsufoODoyGD8Xrj70VKSLVTCT12D2w0ATsuhsnahDCMLLdDpXAV5CZ3kg7q0ZCDTzrc-HDtw-XRj-bsivakQ==

- Nielsen, M. S., et al. (2013). Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH60xmj5pWWZOGoIZGAhyxc1H4hJnkTTpBK3fKoiLd96BQQfpW7h73FOXwAtW3JzIOMVY3GmDDvedHvT5wLfpM7j3OvaXKSSPqaQ0mE-dEC1kUZruYMnAZw3AKVmp5jFHYK42Fz_mV1ORqFzg==

- Lakna. (2020). Difference Between Oleic Acid and this compound. Pediaa.com. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-e_Ps_nlG-J29S3NKSJXUns7kR2GqA6jbrGG19LdG31r73vUZQGZWEncaUPclqp9a4wVVk5_KqIqW5d8Vq26ielTrJkDG44QdUua1szerQYxPkDGw-gQ2BYsDimUrQR1uWbHU0vXYLADZFY1cZ4mscBUsP18D57twhv86rhn3A_YIk-aAq-PK3_K

- Yamashita, S., et al. (2021). Effects of this compound on HDL Cholesterol Uptake Capacity. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4zKdvaKI8FHT20Pqrwh7wqi0Wmlr_BruciUigPf2TRX2Yca9xFcO8GkZCJqy91Zt9JimAflD2EYL5D1xY7OKNYEdwknoAToEYoeys7_arRMASobW24chcNtvW749rYwtyoO8=

- Lipotype GmbH. (2023). Dietary fatty acids influence the cell membrane. Lipotype GmbH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1DJf5abCVTYDAlgAINQ-A-uY7GeyjncN8tBhu8CexbpIE8smId_BPW4s42Zgo3lBAxIIRWuVAsXseUQgcAV3qv1d0D0s5p7CQbsF-0wgqFgFzrVz-EnNoqqD0uso-Q14M2oLaroC4wyU20LsRsSYVcsUx8R-o-g7a-s1XM8ho6TMW0PNZohcw6kojKynsPIZFFF5wYXkF9Je4w==

- Liu, Y., et al. (2018). Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UxpmSVi8Np7FT_7zpOc73Tj2TZYQ6urE3G8Kc3Z6F6Kqd9hmZs1eFqbg9eNmvtXau7p7KVEgY1WZ3IfHU2OyNXmYaaN_vJkbUW5Agb7AvwddpOb1p1Kqrt-TvrnLO0lSTZw=

- Lagarde, M. (1998). Effect of Trans Fatty Acids on Platelet Function. SpringerLink. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhlAzlI00Tr55HFS7ATdy61DV8XjdQyzKa9az9dfvqKel6y_IW39vnPyWc7KjPeaNKOELxfU3nJetLWM2sTkbsDNILnd9WLz7cxGtQ_Q2uZYOikHp0gBZJzaXGJXBzGKTf0QQf6STLWwW-PbKA8my8whzq_kPfKsfz

- Oteng, A.-B., & Kersten, S. (2019). Mechanisms of Action of trans Fatty Acids. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgt_QpwiQxqOGIAgEzkHENHJ5i3WhOg-4Tuh_5T7G1nLR8supuX4eP7mSEL5Wrq_LD5qwJ7k9-ucL-1ScHlAQdCAvBkXnJZPui5LCmwtPhocza05n1T9HiHzf_i5nYql8bPx--VdRv9b18ZQ==

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipotype.com [lipotype.com]

- 10. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. The effect of this compound incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Biological effects of trans fatty acids and their possible roles in the lipid rafts in apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Synthesis of Elaidic Acid: A Technical Guide for Researchers

Introduction: Beyond Industrial Hydrogenation

Elaidic acid, the principal trans isomer of oleic acid, is most commonly associated with industrial partial hydrogenation of vegetable oils.[1][2][3] However, a nuanced understanding of lipid biochemistry reveals that this fatty acid is not exclusively a product of industrial processes. Various biological systems, primarily microbial, possess the enzymatic machinery to synthesize this compound and other trans fatty acids. This guide provides an in-depth exploration of these biological synthesis pathways, offering a critical resource for researchers in microbiology, biochemistry, and drug development. A comprehensive understanding of these pathways is essential for elucidating the roles of naturally occurring trans fats in biological systems and for harnessing these microbial capabilities for biotechnological applications.

Core Synthesis Pathway: Direct Isomerization of Oleic Acid

The predominant biological route to this compound synthesis is not a de novo pathway but rather a direct, post-synthetic modification of its cis isomer, oleic acid. This transformation is catalyzed by a class of enzymes known as cis-trans isomerases.

Bacterial cis-trans Isomerization: A Response to Environmental Stress

A significant body of research has identified various aerobic bacteria capable of synthesizing trans fatty acids, including this compound, through the direct isomerization of the corresponding cis isomers present in their cell membranes.[4] This process is a key mechanism for adapting membrane fluidity in response to environmental stressors, such as the presence of toxic substances or changes in temperature.[4][5]

Notably, bacteria such as Pseudomonas putida have been shown to convert oleic acid to this compound when exposed to environmental challenges like 4-chlorophenol.[6] This isomerization occurs without shifting the position of the double bond, a key distinction from the byproducts of industrial hydrogenation.[4][6] The enzyme responsible, a cis-trans isomerase, is located in the cytoplasmic membrane, allowing for rapid modification of membrane phospholipids.[4][5]

The following diagram illustrates the direct enzymatic conversion of oleic acid to this compound.

Caption: Enzymatic Isomerization of Oleic Acid to this compound.

Ruminant Microbial Biohydrogenation

Trans fats, including this compound, are naturally present in meat and dairy products from ruminant animals.[3][7] These compounds are byproducts of fatty acid transformations carried out by the anaerobic microflora residing in the rumen.[4][7] Polyunsaturated fatty acids from the animal's diet are toxic to many rumen bacteria. As a detoxification mechanism, these bacteria convert some of the cis double bonds to the more stable trans configuration through a process of biohydrogenation.[7] While vaccenic acid is often the more abundant trans fatty acid isomer produced in the rumen, this compound is also formed.

Fungal Biosynthesis: An Emerging Area

While bacterial synthesis of trans fats is well-documented, the capacity for such synthesis in fungi is a more recent discovery. Research has shown that the fungus Cladosporium sphaerospermum, isolated from fish viscera, can form trans-octadecenoic acids.[8] This finding opens up new avenues for exploring the diversity of trans fatty acid biosynthesis in the fungal kingdom.

Experimental Protocols

Protocol 1: Induction and Analysis of this compound Synthesis in Pseudomonas putida

This protocol details a method for inducing the synthesis of this compound from oleic acid in Pseudomonas putida in response to an environmental stressor.

Materials:

-

Pseudomonas putida culture

-

Tryptic Soy Broth (TSB)

-

Oleic acid solution (sterile)

-

4-chlorophenol solution (sterile)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

FAME (Fatty Acid Methyl Ester) standards, including this compound and oleic acid

Procedure:

-

Culture Preparation: Inoculate P. putida into TSB and incubate at 30°C with shaking until the mid-logarithmic growth phase is reached.

-

Substrate Addition: Supplement the culture medium with a final concentration of 100 µg/mL of oleic acid.

-

Induction of Stress: To induce cis-trans isomerase activity, add a sub-lethal concentration of 4-chlorophenol (e.g., 50 µg/mL) to the experimental cultures. Maintain a control culture with oleic acid but without the stressor.

-

Incubation: Continue incubation for a defined period (e.g., 6-12 hours) to allow for the conversion of oleic acid to this compound.

-

Cell Harvesting and Lipid Extraction: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a saline solution. Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer extraction.

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using a suitable reagent like methanolic HCl or BF3-methanol.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. Compare the retention times and mass spectra of the samples to the FAME standards to identify and quantify oleic acid and this compound.

Data Interpretation: An increase in the this compound peak in the stressed cultures compared to the control cultures indicates the successful induction of cis-trans isomerization.

The following diagram outlines the experimental workflow.

Caption: Workflow for Analyzing Stress-Induced this compound Synthesis.

Quantitative Data Summary

| Organism/System | Precursor | Key Enzyme/Process | Product | Typical Yield/Observation | Reference |

| Pseudomonas putida | Oleic Acid | cis-trans Isomerase | This compound | Conversion observed upon stress induction | [6] |

| Rumen Microflora | Unsaturated Fatty Acids | Biohydrogenation | trans Fatty Acids (including this compound) | Naturally present in ruminant products | [4][7] |

| Cladosporium sphaerospermum | Not specified | Biosynthesis | trans-octadecenoic acids | Formation of various positional isomers | [8] |

Metabolic Fate of this compound: A Note on Catabolism

While not a synthetic pathway, understanding the metabolic fate of this compound is crucial for a complete biological picture. This compound undergoes mitochondrial β-oxidation, similar to other fatty acids.[9] However, its catabolism is less efficient than that of oleic acid.[9] After several cycles of β-oxidation, a metabolic bottleneck occurs due to the accumulation of 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD).[9][10] This can lead to what is described as "leaky" β-oxidation, where partially degraded metabolites may be exported from the mitochondria.[9]

Conclusion and Future Directions

The biological synthesis of this compound is primarily a microbial process of isomerizing oleic acid, largely as a stress response mechanism. This stands in contrast to the industrial processes that generate a wider array of trans fat isomers. For researchers, this distinction is critical. Future research should focus on the detailed characterization of the cis-trans isomerases involved, including their structure, mechanism, and regulation. Such knowledge could be leveraged for biotechnological applications, such as the development of microbial cell factories for the production of specific fatty acid isomers. Furthermore, a deeper understanding of the prevalence and activity of these pathways in various ecosystems, including the human gut microbiome, will be vital in assessing the broader biological and health implications of naturally occurring trans fats.

References

- Abbey M, Nestel PJ. Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet.

- Keweloh H, Heipieper HJ. Trans unsaturated fatty acids in bacteria. Lipids. 1996;31(2):129-37.

- Ota, T., et al. Biosynthesis of trans Fatty Acids in a Fungus, Cladosporium sphaerospermum, and Some Bacteria Isolated from Fish Viscera. Bioscience, Biotechnology, and Biochemistry. 1995;59(5):899-903.

- (PDF) Trans unsaturated fatty acids in bacteria.

- Cronan JE Jr. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. Mol Microbiol. 2016;100(4):575-84.

- Heipieper HJ, et al. In vivo formation of this compound (18:1 trans-Δ 9 ) from oleic acid (18:1 cis-Δ 9 ) induced by the addition of 4-chlorophenol in Pseudomonas putida P8.

- Trans f

- This compound | -

- Human Metabolome Database. Showing metabocard for this compound (HMDB0000573). [Link]

- Introduction. Despite increasing evidence of an adverse relationship between the human dietary intake of industrially produced trans fatty acid (IP-TFA) and cardiovascular disease[11], IP-TFAs are still common constituents of foodstuffs[4]. IP-TFA is in semi-solid fat produced by the partial hydrogenation of vegetable oils. The main isomer present is this compound (EA)

- This compound - Wikipedia. [Link]

- Willert C, et al. Leaky ??-oxidation of a trans-fatty acid: Incomplete ??-oxidation of this compound is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. J Biol Chem. 2004;279(50):52160-7.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trans unsaturated fatty acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trans fat - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

elaidic acid discovery and historical research

An In-depth Technical Guide to the Discovery and Historical Research of Elaidic Acid

Introduction

This compound ((9E)-octadecenoic acid) is a monounsaturated trans fatty acid and the principal trans isomer of oleic acid.[1][2] Its history is intrinsically linked to the technological advancements of the 20th century, particularly the industrial process of partial hydrogenation of vegetable oils.[1] Initially a laboratory curiosity, this compound became a significant component of the Western diet, found predominantly in margarines, shortenings, and processed foods.[1][3] This guide provides a comprehensive overview of the discovery and foundational research of this compound, detailing the key scientific milestones, the evolution of experimental methodologies, and the early investigations into its physicochemical properties and biological effects. Designed for researchers and scientists, this document elucidates the causality behind historical experimental choices and provides a framework for understanding the genesis of our modern knowledge of trans fats.

Part 1: The Dawn of Discovery (19th Century)

The story of this compound begins in the early 19th century, a period of burgeoning organic chemistry.

Initial Observation and Naming In 1819, French chemist Jean-Jacques-Joseph Poutet was the first to document the creation of a solid fat from olive oil.[4] However, it was another French chemist, Félix Boudet, who, in 1832, meticulously studied this transformation, isolated the novel fatty acid, and named it acide élaïdique (this compound).[4] The name was derived from the Ancient Greek word ἔλαιον (elaion), meaning "oil," a direct reference to its origin from olive oil.[1][2] This process of converting oleic acid into its solid isomer became known as the "elaidinization" reaction.[1][5]

The discovery highlighted the phenomenon of isomerism—where molecules share the same chemical formula but have different structural arrangements. The profound difference in physical properties between liquid oleic acid and solid this compound, despite their identical C18H34O2 formula, was a key early insight into the importance of molecular geometry in determining substance characteristics.

Part 2: The Rise of Industrial Hydrogenation and Dietary Prevalence

For much of the 19th and early 20th centuries, this compound remained largely a laboratory product.[4] Its trajectory shifted dramatically with the advent of industrial fat hydrogenation.

Developed in the early 20th century, partial hydrogenation allowed for the conversion of liquid vegetable oils into semi-solid fats.[1] This process offered significant commercial advantages, including increased shelf life, improved texture, and greater stability for use in baking and frying.[1] However, a significant byproduct of this industrial process was the isomerization of cis double bonds in unsaturated fatty acids to the trans configuration, leading to the formation of this compound.[1] Consequently, this compound transitioned from a chemical curiosity to a widespread component in foods such as margarine, shortening, and commercially prepared baked and fried goods.[1][5]

It was not until 1952 that this compound was definitively shown to exist outside of industrial production when Swern D. et al. demonstrated its presence in beef fat, revealing it is also a natural outcome of the biohydrogenation of unsaturated fatty acids by microorganisms in the rumen of animals like cattle and goats.[2][4]

Part 3: Foundational Research & Methodology

The study of this compound required the development of specific protocols for its synthesis, isolation, and identification. These methods were crucial for obtaining pure samples to study its properties and biological effects.

Physicochemical Properties

The structural difference between this compound and its cis isomer, oleic acid, results in distinct physical properties. The "kink" in the oleic acid chain caused by the cis double bond prevents efficient packing of the molecules, resulting in a low melting point. In contrast, the linear structure of this compound, conferred by the trans double bond, allows it to pack more tightly, similar to saturated fats, resulting in a much higher melting point.[3]

| Property | This compound (trans) | Oleic Acid (cis) | Reference |

| Chemical Formula | C18H34O2 | C18H34O2 | [2] |

| Molar Mass | 282.46 g/mol | 282.46 g/mol | [2] |

| Appearance | Colorless waxy solid | Colorless to pale yellow oily liquid | [1][2] |

| Melting Point | 45 °C (113 °F) | 13–14 °C (55–57 °F) | [2][3] |

| Solubility in Water | Barely soluble | Practically insoluble | [1][5] |

Diagram: Isomerization of Oleic Acid to this compound

Caption: The "elaidinization" reaction showing the conversion of cis-isomer oleic acid to its trans-isomer, this compound.

Experimental Protocol: Synthesis via Isomerization of Oleic Acid

The classic laboratory method for preparing this compound is through the isomerization of oleic acid using nitrogen oxides. This procedure, often referred to as the elaidinization reaction, provides a reliable means of generating the trans isomer for research purposes.

Causality and Scientific Rationale: The mechanism involves the generation of nitrogen dioxide (NO2), a free radical. This radical adds to the double bond of oleic acid, temporarily breaking the pi bond. This allows for free rotation around the central carbon-carbon single bond. Subsequent elimination of the NO2 radical reforms the double bond. Due to the greater thermodynamic stability of the linear trans configuration compared to the bent cis configuration, the trans isomer (this compound) is the favored product upon reformation. The heating step accelerates the reaction rate, while the subsequent chilling and recrystallization steps are crucial for purifying the solid this compound from any remaining liquid oleic acid.

Step-by-Step Methodology: [6]

-

Reaction Setup: In a suitable flask, combine 9.6 g of high-purity oleic acid with a solution of 0.5 g sodium nitrite (NaNO2) in 2 mL of water.

-

Initiation: Gently heat the mixture to 58-62°C on a water bath. To this heated mixture, carefully add 5 mL of a 50/50 (v/v) solution of concentrated nitric acid (HNO3) and water.

-

Note: This combination of sodium nitrite and nitric acid generates the necessary nitrogen oxides in situ to catalyze the isomerization.

-

-

Isomerization: Stir the mixture continuously for 15 minutes while maintaining the temperature. The mixture will typically change color as the reaction proceeds.

-

Crystallization: Remove the flask from the water bath and allow it to stand undisturbed at room temperature for 1 hour. As the mixture cools, the newly formed this compound, with its higher melting point, will solidify.

-

Extraction: Transfer the entire mixture to a separatory funnel and add 200 mL of diethyl ether. The solidified fatty acid layer will dissolve in the ether.

-

Washing: Wash the ether solution repeatedly with water to remove any residual mineral acid. Check the pH of the aqueous layer to ensure all acid has been removed.

-

Drying and Filtration: Dry the ether solution over an anhydrous salt (e.g., sodium sulfate), then filter to remove the drying agent.

-

Purification: Chill the ethereal solution to -25°C for at least 30 minutes. This will cause the this compound to precipitate as crystals.

-

Final Product: Filter the cold solution to collect the this compound crystals. The resulting crop should weigh approximately 5 grams.

Experimental Protocol: Early Analytical Techniques

The accurate analysis of this compound, particularly its separation from other fatty acids, was a significant challenge for early researchers.

1. Gas Chromatography (GC): GC became a cornerstone for fatty acid analysis. The technique first requires the conversion of fatty acids into their more volatile methyl ester derivatives (FAMEs), typically using a reagent like BF3-methanol.[7] The FAMEs are then vaporized and passed through a long capillary column. Separation is based on the boiling point and polarity of the compounds. While early GC could separate fatty acids by chain length, specialized columns (e.g., silver ion or highly polar columns) were later developed to achieve the difficult separation of cis and trans isomers like oleic and this compound.[8]

2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC offered an alternative separation method.[9] In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (e.g., acetonitrile/water).[9] The more nonpolar this compound interacts more strongly with the stationary phase than the slightly more polar oleic acid, allowing for their separation. Silver ion HPLC has also been employed, where the silver ions interact differently with cis and trans double bonds, enabling precise separation.[8]

Diagram: Historical Research & Analysis Workflow

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. healthbenefitstimes.com [healthbenefitstimes.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000573) [hmdb.ca]

- 6. aocs.org [aocs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Interaction of Elaidic Acid with Lipid Metabolism Enzymes

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid (EA), the principal trans fatty acid isomer found in industrially hydrogenated vegetable oils, is a significant modulator of hepatic lipid metabolism.[1] Its consumption is strongly correlated with adverse health outcomes, particularly cardiovascular disease, driven by an unfavorable plasma lipoprotein profile: elevated low-density lipoprotein-cholesterol (LDL-C) and decreased high-density lipoprotein-cholesterol (HDL-C).[1][2] This guide provides an in-depth technical examination of the molecular interactions between this compound and key enzymes governing lipid metabolism. We will dissect the mechanistic underpinnings of how this single dietary component perturbs complex metabolic networks, focusing on gene expression, enzyme activity, and downstream pathway consequences. This document is intended to serve as a foundational resource for researchers investigating the pathophysiology of trans fats and for professionals in drug development targeting metabolic diseases.

Introduction: The Molecular Profile of a Problematic Isomer

This compound is the trans isomer of oleic acid, a common cis-monounsaturated fatty acid.[3] Structurally, both are 18-carbon fatty acids with a single double bond at the ninth carbon position (C18:1Δ9). The critical difference lies in the stereochemistry of this double bond. The cis configuration in oleic acid induces a kink in the hydrocarbon chain, whereas the trans configuration of this compound results in a more linear, rigid structure, physically resembling saturated fatty acids like stearic acid.[4] This conformational difference is the root of its distinct biochemical behavior and its disruptive influence on lipid metabolic pathways.

The liver is the central processing hub for dietary fatty acids, where they are either oxidized for energy, esterified into complex lipids like triglycerides and phospholipids, or incorporated into lipoproteins for distribution throughout the body.[5] this compound enters these same pathways, but its interactions with the enzymatic machinery are often suboptimal or inhibitory, leading to significant metabolic dysregulation.

Perturbation of Gene Expression: SREBP-1c and the Upregulation of Lipogenesis

One of the most profound effects of this compound is its ability to upregulate hepatic lipogenesis and cholesterol synthesis at the transcriptional level.[6] This is in stark contrast to its cis-isomer, oleic acid, which tends to suppress these pathways.

Mechanism of Action: SREBP-1c Activation

The primary mediator of this effect is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master transcription factor for genes involved in fatty acid synthesis.[6] Studies in human hepatocarcinoma cell lines (HuH-7 and HepG2) have demonstrated that this compound potently induces SREBP-1c mRNA expression and the activity of its target gene promoters.[6][7] In contrast, oleic acid can inhibit the maturation of the SREBP-1 protein.[6]

This differential regulation leads to a cascade of downstream effects:

-

Increased expression of lipogenic enzymes : this compound treatment leads to the upregulation of key enzymes in fatty acid and cholesterol biosynthesis.[6]

-

Enhanced cholesterol synthesis : A multi-omics approach in HepG2 cells revealed that this compound upregulates many proteins directly involved in the cholesterol synthesis pathway.[1][2]

The diagram below illustrates the divergent effects of this compound and oleic acid on the SREBP-1c pathway.

Caption: Divergent regulation of the SREBP-1c pathway by elaidic and oleic acids.

Direct and Indirect Interactions with Key Metabolic Enzymes

Beyond transcriptional control, this compound interacts directly and indirectly with several critical enzymes in lipid metabolism.

Stearoyl-CoA Desaturase (SCD1)

Stearoyl-CoA Desaturase 1 (SCD1) is a central enzyme in lipogenesis, catalyzing the insertion of a cis-double bond into saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1).[8][9] This conversion is a rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) and is crucial for maintaining cellular membrane fluidity and lipid homeostasis.[8]

While direct kinetic inhibition data for this compound on SCD1 is sparse in the literature, its structural similarity to both the substrate (stearoyl-CoA) and the product (oleoyl-CoA) suggests a potential for competitive inhibition. More significantly, the accumulation of this compound alters the overall cellular fatty acid pool, which indirectly affects SCD1 activity and the expression of related desaturases like Fatty Acid Desaturase 2 (FADS2).[10] An imbalance in the saturated-to-unsaturated fatty acid ratio, which can be exacerbated by high this compound levels, induces ER stress and can trigger apoptosis, a process that can be rescued by the SCD1 product, oleic acid.[9]

Carnitine Palmitoyltransferase (CPT) System

The CPT system is the rate-limiting gateway for the mitochondrial beta-oxidation of long-chain fatty acids. It consists of CPT1, on the outer mitochondrial membrane, and CPT2, on the inner membrane. For a fatty acid to be oxidized, it must first be converted to its acyl-CoA derivative and then to an acylcarnitine by CPT1 to enter the mitochondria.

This compound is a substrate for the beta-oxidation pathway, but its metabolism is significantly less efficient than that of oleic acid.[11] The trans double bond poses a challenge for the enzymatic machinery of beta-oxidation. While not a direct inhibitor of CPT1 activity in the classical sense, the slower processing of elaidoyl-CoA and its downstream metabolites can lead to a metabolic bottleneck, potentially reducing the overall flux of fatty acid oxidation.[11] This inefficiency contributes to the accumulation of this compound in cellular lipid pools, such as triacylglycerols.[5][12]

HMG-CoA Reductase (HMGCR)

HMG-CoA Reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis. The effect of this compound on HMGCR appears to be primarily indirect, mediated through the SREBP pathway. As discussed, this compound upregulates the entire cholesterol synthesis program. Proteomic and transcriptomic studies in HepG2 cells have confirmed that this compound treatment leads to a significant increase in the abundance of HMG-CoA synthase 1 (HMGCS1) and HMG-CoA reductase (HMGCR) itself.[1][2] This provides a direct molecular link between this compound consumption and increased hepatic cholesterol production.

Experimental Methodologies for Assessing this compound Interactions

Investigating the molecular impact of this compound requires a multi-faceted approach, combining in vitro enzyme kinetics, cell-based assays, and 'omics' technologies.

Protocol: Hepatocyte Cell Culture Model (HepG2)

The human hepatocarcinoma HepG2 cell line is a widely used and validated model for studying hepatic lipid metabolism in response to fatty acids.[1][7]

Objective: To determine the effect of this compound on the expression of lipogenic genes and protein abundance compared to oleic acid and a saturated fatty acid control.

Step-by-Step Methodology:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Fatty Acid Preparation: Prepare stock solutions of this compound, oleic acid, and stearic acid by dissolving them in ethanol and then conjugating to fatty-acid-free Bovine Serum Albumin (BSA) in serum-free medium to create a 5 mM fatty acid/1.7 mM BSA solution.

-

Cell Treatment: Seed HepG2 cells to achieve ~70% confluency. Replace the growth medium with serum-free medium containing the fatty acid-BSA complexes at a final concentration of 100 µM. Include a BSA-only vehicle control. Incubate for 24 to 72 hours.

-

Endpoint Analysis - Gene Expression (qPCR):

-

Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for SREBP-1c, HMGCR, SCD1, and a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the ΔΔCt method.

-

-

Endpoint Analysis - Protein Abundance (Western Blot):

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against SREBP-1, HMGCR, SCD1, and a loading control (e.g., β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

The workflow for this cellular experiment is depicted below.

Caption: Experimental workflow for analyzing this compound's effect on HepG2 cells.

Data Presentation: Comparative Effects on Gene/Protein Expression

Data from such experiments can be effectively summarized in a table to highlight the differential effects of various fatty acids.

| Target | Treatment | Fold Change vs. Control (mRNA) | Fold Change vs. Control (Protein) | Reference |

| SREBP-1c | This compound | ↑ (Increased) | ↑ (Increased Mature Form) | [6] |

| Oleic Acid | ↔ (No Change) | ↓ (Decreased Mature Form) | [6] | |

| HMGCS1 | This compound | ↑ (3.8-fold) | ↑ (Statistically Significant) | [1][2] |

| HMGCR | This compound | ↑ (2.9-fold) | ↑ (Statistically Significant) | [1][2] |

| PCSK9 | This compound | ↑ (3.6-fold) | ↑ (Statistically Significant) | [1] |

Table 1: Summary of this compound's effect on key lipogenic and cholesterogenic targets in hepatocyte models. Fold changes are illustrative based on published findings.

Conclusion and Future Directions

This compound disrupts hepatic lipid metabolism through a multi-pronged mechanism, primarily driven by the transcriptional upregulation of the SREBP-1c and cholesterol synthesis pathways. This contrasts sharply with its cis-isomer, oleic acid. Furthermore, its inefficient processing by the beta-oxidation machinery contributes to its accumulation and subsequent metabolic perturbations. The net result of these interactions is an increase in hepatic lipogenesis and cholesterogenesis, providing a molecular basis for the adverse lipoprotein profiles observed with high trans fat consumption.[13][14]

Future research should focus on obtaining detailed kinetic data of this compound and its CoA derivative with key enzymes like SCD1 and CPT1 to clarify whether competitive inhibition plays a significant role. Additionally, advanced lipidomic analyses can further unravel how the incorporation of this compound into complex lipids affects membrane dynamics and intracellular signaling, offering new avenues for understanding and potentially mitigating the pathological effects of industrial trans fats.

References

- Nielsen, L. V., Krogager, T. P., Young, C., Ferreri, C., Chatgilialoglu, C., Jensen, O. N., & Enghild, J. J. (2013). Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics. PLoS One, 8(9), e74283. [Link]

- Krogager, T. P., Nielsen, L. V., Kahveci, D., Dyrlund, T. F., Scavenius, C., Sanggaard, K. W., & Enghild, J. J. (2015). Hepatocytes respond differently to major dietary trans fatty acid isomers, this compound and trans-vaccenic acid. Genes & Nutrition, 10(6), 49. [Link]

- Nielsen, L. V., Krogager, T. P., Young, C., Ferreri, C., Chatgilialoglu, C., Jensen, O. N., & Enghild, J. J. (2013). Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLoS ONE, 8(9), e74283. [Link]

- Krogager, T. P., Nielsen, L. V., Kahveci, D., Dyrlund, T. F., Scavenius, C., Sanggaard, K. W., & Enghild, J. J. (2015). Hepatocytes respond differently to major dietary trans fatty acid isomers, this compound and trans-vaccenic acid.

- Wang, Y., Chen, J., & Yu, X. (2014). This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells. Lipids, 49(5), 403–413. [Link]

- Nielsen, L. V., et al. (2013). Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics. PLOS ONE. [Link]

- Li, D., Li, Y., Liu, Y., Zhang, Y., & Xia, W. (2013). Inhibitory potential of fatty acids on key enzymes related to type 2 diabetes. Journal of Biochemistry and Molecular Biology, 46(10), 523–529. [Link]

- Wikipedia. (n.d.). This compound. Wikipedia. [Link]

- Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]

- Abbey, M., & Nestel, P. J. (1992). Plasma lipoprotein lipid and Lp[a] changes with substitution of this compound for oleic acid in the diet. The University of Melbourne. [Link]

- Im, S. J., et al. (2021). Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. PNAS, 118(12), e2023625118. [Link]

- Judd, J. T., Clevidence, B. A., Muesing, R. A., Wittes, J., Sunkin, M. E., & Podczasy, J. J. (1997). Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans. The Journal of Nutrition, 127(3), 514S–520S. [Link]

- Abbey, M., & Nestel, P. J. (1992). Plasma lipoprotein lipid and Lp(a) changes with substitution of this compound for oleic acid in the diet. Journal of Lipid Research, 33(7), 1029–1036. [Link]

- Jeffcoat, R., & Pollard, M. R. (1977). Studies on the inhibition of the desaturases by cyclopropenoid fatty acids. Lipids, 12(6), 480–485. [Link]

- Open Research@CSIR-NIScPR. (n.d.).

- Priego, T., Sánchez, J., Palou, M., Tobar, N., Palou, A., & Picó, C. (2011). Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models. British Journal of Nutrition, 105(12), 1751–1759. [Link]

- Priego, T., Sánchez, J., Palou, M., Tobar, N., Palou, A., & Picó, C. (2011). Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models. British Journal of Nutrition, 105(12), 1751–1759. [Link]

- MDPI. (n.d.). Breed-Dependent Divergence in Breast Muscle Fatty Acid Composition Between White King and Tarim Pigeons. MDPI. [Link]

- Osborne, T. F., Goldstein, J. L., & Brown, M. S. (1985). 5' end of HMG CoA reductase gene contains sequences responsible for cholesterol-mediated inhibition of transcription. Cell, 42(1), 203–212. [Link]

- Lopaschuk, G. D., & Spafford, M. A. (1989). Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and oxfenicine in cardiac muscle. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1004(2), 169–176. [Link]

- Djouadi, F., Aubey, F., Schlemmer, D., & Bastin, J. (2003). Correction of fatty acid oxidation in carnitine palmitoyl transferase 2-deficient cultured skin fibroblasts by bezafibrate.

- Mahfouz, M. M., Johnson, S., & Holman, R. T. (1980). Inhibition of desaturation of palmitic, linoleic and eicosa-8,11,14-trienoic acids in vitro by isomeric cis-octadecenoic acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 618(1), 1–12. [Link]

- Small molecule inhibitors of fungal Δ(9) fatty acid desaturase as antifungal agents against Candida auris. (2024). Frontiers. [Link]

- MicroSolv Technology Corporation. (n.d.). Oleic Acid & this compound. Cogent HPLC. [Link]

- Effect of SCD1-fatty acid desaturase inhibitor MF-438. (2022). Dove Medical Press. [Link]

- Pompura, S. L., et al. (2022). Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity. Science Advances, 8(23), eabn1142. [Link]

- Analysis of Delta(9) fatty acid desaturase gene family and their role in oleic acid accumulation in Carya cathayensis kernel. (2023). Frontiers. [Link]

- ResearchGate. (n.d.). SCD1 inhibition and the rescue effect of oleic acid on apoptosis in...

- Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. (n.d.). MDPI. [Link]

- Chen, L., et al. (2023). Orchestrated desaturation reprogramming from stearoyl-CoA desaturase to fatty acid desaturase 2 in cancer epithelial-mesenchymal transition and metastasis. Molecular Cancer, 22(1), 10. [Link]

- Peck, B., & Schulze, A. (2016). Targeting stearoyl-CoA desaturase in solid tumors. Drug Discovery Today, 21(12), 2038–2046. [Link]

Sources

- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Hepatocytes respond differently to major dietary trans fatty acid isomers, this compound and trans-vaccenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orchestrated desaturation reprogramming from stearoyl‐CoA desaturase to fatty acid desaturase 2 in cancer epithelial‐mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma lipoprotein lipid and Lp[a] changes with substitution of this compound for oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Effects of Elaidic Acid at Low Concentrations

Abstract

Elaidic acid (EA), the primary trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse cardiovascular outcomes. While the detrimental effects of high concentrations are well-documented, the subtle yet significant physiological consequences of low-level exposure are of increasing interest to researchers in nutrition, toxicology, and drug development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound at low, physiologically relevant concentrations. We will explore its impact on lipid metabolism, pro-inflammatory signaling, and endothelial dysfunction, offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the cellular and molecular ramifications of low-dose this compound exposure.

Introduction: The Significance of Studying Low-Concentration Effects

This compound (C18:1 trans-9) is the trans isomer of oleic acid and is a major component of industrially produced trans fatty acids (TFAs).[1][2] Its consumption is associated with an increased risk of cardiovascular disease, primarily due to its adverse effects on blood lipid profiles, including elevated low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol.[3][4][5] While regulatory efforts have reduced the levels of TFAs in many food products, chronic low-level exposure remains a public health concern.

Understanding the physiological effects of this compound at low concentrations is crucial for several reasons. Firstly, it allows for a more accurate assessment of the risks associated with residual TFAs in the food supply. Secondly, it provides insights into the fundamental mechanisms by which fatty acids can modulate cellular signaling pathways, which is of significant interest in the context of metabolic diseases. For drug development professionals, elucidating these pathways may reveal novel therapeutic targets for mitigating the adverse effects of metabolic stressors.

This guide will delve into the core molecular pathways affected by low concentrations of this compound, focusing on lipid metabolism, inflammation, and endothelial function. We will also provide detailed experimental protocols to enable researchers to investigate these effects in their own laboratories.

Molecular Mechanisms of Action at Low Concentrations

Dysregulation of Lipid Metabolism: The Role of SREBP

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[6][7] At low concentrations, this compound has been shown to uniquely modulate SREBP activity, leading to a pro-atherogenic lipid profile.

Mechanism of Action:

This compound, even at modest concentrations, can induce the activity of Sterol Regulatory Element (SRE), a key step in the activation of SREBP-1c.[3] This leads to an increase in SREBP-1c mRNA levels.[3][6] Unlike its cis-isomer oleic acid, which tends to inhibit the maturation of SREBP-1 into its active nuclear form, this compound does not exhibit this inhibitory effect.[3] This results in a sustained activation of downstream lipogenic genes. Studies in HepG2 cells have shown that this compound treatment leads to the up-regulation of proteins involved in cholesterol synthesis.[8] Furthermore, research suggests that this compound may diminish the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), further promoting the processing and activation of SREBP2, a key regulator of cholesterol biosynthesis.[9]

Signaling Pathway Diagram:

Caption: this compound modulation of the SREBP-2 pathway.

Pro-inflammatory Response: Activation of NF-κB and MAPK Pathways

Chronic low-grade inflammation is a hallmark of many metabolic diseases. This compound, even at low doses, can contribute to a pro-inflammatory state by activating key signaling pathways.

Mechanism of Action: